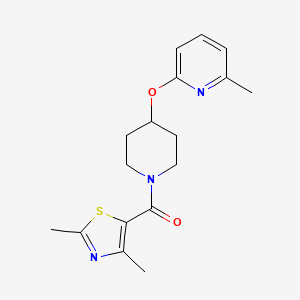
(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It’s a product intended for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C17H21N3O2S, and it has a molecular weight of 331.43. The structure is not explicitly provided in the available resources.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Dimethyl Sulfomycinamate
A complex molecule, dimethyl sulfomycinamate, which shares structural motifs with the query compound, was synthesized through a multi-step process. This synthesis underscores the chemical intricacy and potential of such molecules for further chemical exploration and application in the development of novel therapeutic agents or materials (Bagley, Dale, Xiong, & Bower, 2003).
Antimicrobial Activity
In vitro Antimicrobial Activity of Oxime Derivatives
A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showcased their synthesis and evaluation for antimicrobial activities. Some compounds exhibited promising antimicrobial properties against bacterial and fungal strains, highlighting the potential of structurally similar compounds for antimicrobial drug development (Mallesha & Mohana, 2014).
Molecular Interaction Studies
Molecular Interaction with CB1 Cannabinoid Receptor
Research on a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, investigated its interaction with the CB1 cannabinoid receptor. The study provided insights into the structural basis of receptor antagonism, which could be valuable for designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Pharmacological Evaluation
TRPV4 Antagonists for Pain Treatment
The pharmacological evaluation of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists revealed their potential for treating pain. This underscores the importance of related compounds in developing new therapeutic options for pain management (Tsuno et al., 2017).
Anticancer and Antimicrobial Agents
Synthesis of Pyridyl-Pyrazolines
The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated their potential as anticancer and antimicrobial agents. This research exemplifies how structurally related compounds can be explored for their bioactivity, contributing to the development of new treatments for infectious diseases and cancer (Katariya, Vennapu, & Shah, 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-5-4-6-15(18-11)22-14-7-9-20(10-8-14)17(21)16-12(2)19-13(3)23-16/h4-6,14H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVRIIJRIACAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(2-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2759509.png)
![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)
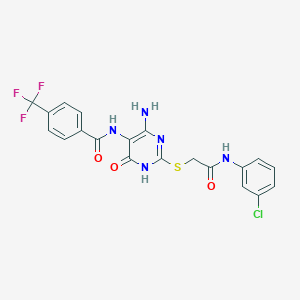
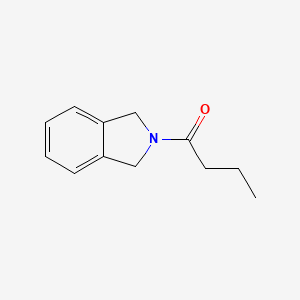
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)

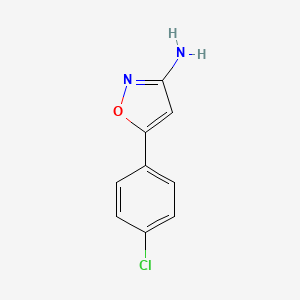
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)
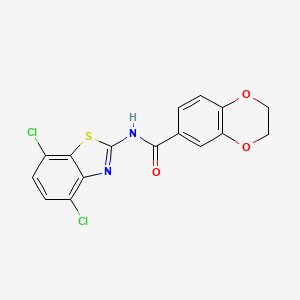
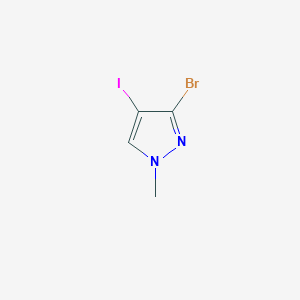
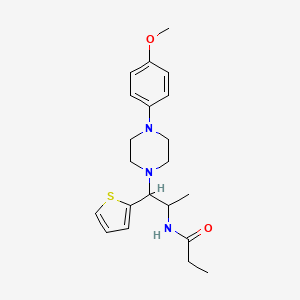


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2759532.png)
